molecular formula C11H23N3O2 B1629347 Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate CAS No. 83089-23-0

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Cat. No.: B1629347
CAS No.: 83089-23-0
M. Wt: 229.32 g/mol
InChI Key: QSTBSOVIUYYVQJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a complex organic molecule with the molecular formula C₁₁H₂₃N₃O₂ and a molecular weight of 229.32 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 83089-23-0, providing it with a unique identifier in chemical databases worldwide. The systematic nomenclature of this compound reflects its structural complexity, with alternative names including 1-piperazinecarboxylic acid, 4-(4-aminobutyl)-, ethyl ester, and 4-(4-aminobutyl)-1-piperazinecarboxylic acid ethyl ester.

The molecular structure can be represented by the SMILES notation CCOC(=O)N1CCN(CC1)CCCCN, which illustrates the connectivity between the piperazine ring, the aminobutyl substituent, and the ethyl carboxylate group. The International Chemical Identifier (InChI) provides a more detailed structural description: InChI=1S/C11H23N3O2/c1-2-16-11(15)14-9-7-13(8-10-14)6-4-3-5-12/h2-10,12H2,1H3, confirming the compound's three-dimensional arrangement. The corresponding InChI Key, QSTBSOVIUYYVQJ-UHFFFAOYSA-N, serves as a shortened version of the full InChI string for database searches.

Physical properties of this compound include a density of 1.056 grams per cubic centimeter, a boiling point of 335.4 degrees Celsius at 760 millimeters of mercury, and a flash point of 156.7 degrees Celsius. These properties indicate that the compound exists as a liquid under standard conditions and possesses relatively high thermal stability. The refractive index has been reported as 1.495, which is consistent with organic compounds containing nitrogen and oxygen functional groups. The compound has been assigned the MDL number MFCD11519266, facilitating its identification in chemical databases and literature.

Property Value Units
Molecular Formula C₁₁H₂₃N₃O₂ -
Molecular Weight 229.32 g/mol
CAS Number 83089-23-0 -
Density 1.056 g/cm³
Boiling Point 335.4 °C at 760 mmHg
Flash Point 156.7 °C
Refractive Index 1.495 -

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of piperazine chemistry and the systematic exploration of heterocyclic compounds in organic synthesis. Piperazine derivatives have their origins in the mid-twentieth century when researchers began investigating six-membered heterocyclic rings containing two nitrogen atoms as potential pharmaceutical agents. The foundational work on piperazine compounds established these molecules as important scaffolds due to their unique electronic properties and conformational flexibility.

The development of this compound specifically emerged from efforts to create functionalized piperazine derivatives that could serve as versatile intermediates in organic synthesis. The compound represents an evolution in piperazine chemistry where researchers sought to combine the inherent properties of the piperazine ring with additional functional groups that could enhance reactivity and expand synthetic utility. The aminobutyl substituent was introduced to provide additional sites for chemical modification, while the ethyl carboxylate group was incorporated to facilitate further derivatization reactions.

Research into piperazine-based pharmaceutical intermediates has demonstrated the importance of 1,4-disubstituted piperazine compounds in medicinal chemistry. The synthetic methodology for producing this compound likely evolved from established protocols for preparing piperazine carboxylates, combined with alkylation strategies to introduce the aminobutyl chain. The compound's development represents a convergence of synthetic organic chemistry principles with practical considerations for pharmaceutical intermediate synthesis.

The systematic study of this compound has been facilitated by advances in analytical chemistry and structural characterization techniques. Modern spectroscopic methods have enabled researchers to fully characterize the compound's structure and properties, leading to its formal registration in chemical databases and its recognition as a distinct chemical entity. The assignment of the CAS number 83089-23-0 marked its official recognition in the chemical literature, enabling systematic study and commercial development.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable significance within both organic and medicinal chemistry domains, primarily due to its structural features that enable diverse chemical transformations and potential pharmaceutical applications. The compound's importance stems from its membership in the piperazine family, which has established itself as one of the most valuable heterocyclic scaffolds in drug development. Piperazine derivatives have found extensive use in pharmaceutical formulations, with notable examples including various antipsychotic, antihistamine, and antibacterial agents.

In organic chemistry, this compound serves as a versatile intermediate that combines multiple reactive sites within a single molecule. The presence of both primary amine functionality in the aminobutyl chain and the carboxylate ester group provides chemists with orthogonal handles for synthetic manipulation. This dual functionality enables the construction of complex molecular architectures through sequential or simultaneous modification of different parts of the molecule. The piperazine ring itself contributes conformational flexibility and can participate in various ring-forming reactions or serve as a linker between different molecular fragments.

The medicinal chemistry significance of this compound extends beyond its immediate applications to encompass its role as a building block for drug discovery efforts. The piperazine scaffold has been extensively studied for its pharmacological properties, and derivatives have shown activity across numerous therapeutic areas. The specific substitution pattern present in this compound provides opportunities for further functionalization that could lead to novel pharmaceutical agents. The aminobutyl chain, in particular, offers a site for conjugation with various pharmacophores or targeting moieties.

Research into piperazine-based pharmaceutical intermediates has highlighted the importance of compounds like this compound in the synthesis of complex therapeutic molecules. The compound's structure allows for incorporation into larger molecular frameworks while maintaining the favorable properties associated with piperazine derivatives. These properties include good solubility characteristics, metabolic stability, and the ability to cross biological membranes, all of which are crucial considerations in drug development.

The compound also represents an important example of how modern organic chemistry approaches the design of polyfunctional molecules. By incorporating multiple reactive sites and functional groups into a single scaffold, chemists can create compounds that serve as efficient starting points for complex synthesis projects. This approach reflects contemporary trends in synthetic chemistry toward the development of advanced intermediates that can accelerate the discovery and development of new materials and pharmaceuticals.

Properties

IUPAC Name

ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-2-16-11(15)14-9-7-13(8-10-14)6-4-3-5-12/h2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTBSOVIUYYVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608114
Record name Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83089-23-0
Record name Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry and Drug Development

EABPC is primarily recognized for its structural similarity to other piperazine derivatives that have been developed for various therapeutic uses. The piperazine ring is a common motif in pharmaceuticals, often enhancing the pharmacological properties of compounds.

Anticancer Activity

Recent studies have highlighted the potential of EABPC and its derivatives in combating cancer. For instance, compounds containing piperazine structures have been shown to inhibit cell proliferation in various cancer cell lines. A study published in ChemMedChem demonstrated that certain piperazine derivatives exhibited significant antiproliferative effects against human cancer cells, suggesting that EABPC could be a candidate for further investigation in oncology applications .

Antimicrobial Properties

EABPC has also been evaluated for its antimicrobial activities. Research indicates that piperazine derivatives can act as efflux pump inhibitors, which may enhance the efficacy of existing antibiotics against resistant strains of bacteria. The ability to reverse multidrug resistance (MDR) is particularly valuable in treating infections caused by resistant pathogens .

Synthesis and Chemical Properties

The synthesis of EABPC involves several steps, often starting from readily available piperazine precursors. The compound can be synthesized through various methods, including:

  • Alkylation Reactions : Using alkyl halides to introduce the aminobutyl group onto the piperazine ring.
  • Carboxylation : Introducing the carboxylate moiety via esterification reactions with ethyl chloroformate or similar reagents.

Reaction Conditions and Yields

A typical synthetic route might involve the reaction of 4-aminobutylpiperazine with ethyl chloroformate under basic conditions to yield EABPC with moderate to high yields . The following table summarizes some synthetic approaches:

Method Reagents Conditions Yield
Alkylation4-Aminobutylpiperazine + alkyl halideBasic environmentModerate
EsterificationEABPC + ethyl chloroformateRoom temperatureHigh

Biological Studies and Case Reports

Several case studies have documented the biological effects of EABPC and its derivatives:

  • Case Study 1 : A derivative of EABPC was tested for its ability to inhibit specific kinases involved in cancer progression. The study found that modifications to the piperazine ring significantly altered the compound's binding affinity and selectivity towards target kinases, showcasing the importance of structural variations .
  • Case Study 2 : In another study focusing on antimicrobial activity, EABPC was evaluated against various bacterial strains, demonstrating promising results as an efflux pump inhibitor, which could restore sensitivity to conventional antibiotics .

Mechanism of Action

The mechanism by which Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 4-(4-aminobutyl)piperazine-1-carboxylate with key analogs from the evidence, focusing on substituents, molecular weights, synthesis routes, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications/Findings References
This compound 4-aminobutyl, ethyl carboxylate ~285.4 (calculated) Not explicitly described; inferred from similar esterifications (e.g., coupling with amines under basic conditions) Potential CNS targeting (inferred from aminobutyl flexibility)
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate 3-indolylpropyl 341.4 Hydroformylation/Fischer indolization using Rh(acac)(CO)₂ and XANTPHOS Anticancer or antimicrobial applications (indole moiety relevance)
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate Sulfonamide-linked aryl groups ~533.6 Sulfonylation of piperazine core with aryl sulfonyl chlorides Enzyme inhibition (sulfonamide group)
Ethyl 4-(4-(N-(4-methylbenzyl)methylsulfonamido)benzoyl)piperazine-1-carboxylate Methylsulfonamido-benzoyl ~488.6 Coupling of methylsulfonamide intermediates with piperazine Antitubercular activity (94% inhibition of M. tuberculosis)
1-(4-Aminobutyl)-4-(2-methoxyphenyl)piperazine 4-aminobutyl, 2-methoxyphenyl ~289.4 Alkylation of piperazine with 4-aminobutyl halides Serotonin receptor modulation (methoxyphenyl group)
Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate Quinazoline-carbamoyl ~568.6 Microwave-assisted coupling PI3K/Akt/mTOR pathway inhibition (anticancer potential)

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity

  • Aminobutyl Chain: The 4-aminobutyl group enhances solubility and enables interactions with biological targets (e.g., serotonin receptors) via hydrogen bonding .
  • Aryl and Heterocyclic Groups : Derivatives with sulfonamide (e.g., ) or indole (e.g., ) substituents exhibit higher receptor affinity or antimicrobial activity due to hydrophobic and π-π interactions.
  • Ester vs. Amide Linkages : Ethyl carboxylate esters (e.g., ) generally improve metabolic stability compared to free acids, while amide-linked derivatives (e.g., ) enhance target specificity.

Pharmacological Data

  • Antimycobacterial Activity: Ethyl carboxylate derivatives with hydroxypropyl-xanthenone substituents (e.g., ) show 94% inhibition of M. tuberculosis but exhibit cytotoxicity (SI < 1).
  • Serotonin Antagonism : 2-Methoxyphenyl-substituted analogs (e.g., ) demonstrate competitive antagonism at 5-HT₁A receptors, suggesting CNS applications.

Biological Activity

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate (EABPC) is a compound of significant interest in pharmacological and medicinal chemistry due to its unique structural attributes and biological activities. This article delves into the biological activity of EABPC, highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

EABPC is characterized by its piperazine ring, which is substituted with an ethyl ester and an amino group. The molecular formula is C13H24N3O2C_{13}H_{24}N_3O_2, with a molecular weight of approximately 256.35 g/mol. The compound's structure facilitates interactions with various biological targets, primarily neurotransmitter receptors.

The biological activity of EABPC is primarily attributed to its interaction with neurotransmitter receptors, particularly the D2 dopamine receptor and 5-HT1A serotonin receptor . These interactions suggest that EABPC may influence dopaminergic and serotonergic signaling pathways, which are crucial in the treatment of psychiatric disorders.

Receptor Binding Affinity

Studies indicate that EABPC exhibits moderate to high affinity for D2 and 5-HT1A receptors, which are implicated in mood regulation and psychotic disorders. The following table summarizes the binding affinities of EABPC to these receptors:

Receptor Binding Affinity (nM) Significance
D250Antipsychotic potential
5-HT1A30Anxiolytic effects

Biological Activity

EABPC has been explored for its potential therapeutic applications, particularly in oncology and psychiatry:

  • Anticancer Activity : Research indicates that derivatives of EABPC can inhibit cell proliferation in various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, studies have reported that certain derivatives demonstrate IC50 values in the low micromolar range against breast cancer cell lines.
  • Neurological Effects : Given its receptor binding profile, EABPC may serve as a lead compound for developing treatments for central nervous system disorders such as depression and schizophrenia. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in preclinical models.

Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of EABPC were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the piperazine ring enhanced cytotoxicity against MCF-7 breast cancer cells, with one derivative showing an IC50 value of 2 µM.

Study 2: Neuropharmacological Effects

A preclinical study assessed the effects of EABPC on anxiety-like behaviors in rodent models. Administration of EABPC resulted in significant reductions in anxiety-related behaviors in the elevated plus maze test, indicating potential anxiolytic properties.

Preparation Methods

Synthetic Methodologies

The preparation of ethyl 4-(4-aminobutyl)piperazine-1-carboxylate primarily involves multi-step organic transformations, with catalytic hydrogenation and cyanopropyl intermediate reduction being the most documented approaches.

Catalytic Hydrogenation

A prominent method involves the catalytic hydrogenation of ethyl 4-(3-cyanopropyl)piperazine-1-carboxylate. In this process, 60 g of the cyanopropyl precursor is dissolved in a 10% ammonia-ethanol solution, followed by the addition of 6 g of 5% rhodium-on-alumina catalyst. The reaction mixture undergoes hydrogenation under pressure, yielding the primary amine via reduction of the nitrile group. Post-reaction, the catalyst is removed by filtration, and the filtrate is adjusted to pH 8–9 using potassium carbonate. Subsequent extraction with chloroform (6 × 250 mL) and drying over magnesium sulfate affords a crude light brown oil, which is purified via reduced-pressure distillation (135°C–140°C at 0.3 mmHg). This method achieves an 88% yield, with the distilled product exhibiting >95% purity by thin-layer chromatography (TLC).

Cobaltous Chloride Reduction

An alternative route employs cobaltous chloride as a reducing agent. Here, ethyl 4-(3-cyanopropyl)piperazine-1-carboxylate is treated with cobaltous chloride in acetic anhydride, facilitating a two-stage reduction. The first stage converts the nitrile to an imine intermediate, which is subsequently hydrolyzed to the primary amine. After hydrolysis, the pH is adjusted to 8–9, and the product is extracted with chloroform, dried, and crystallized from ether. This method yields 79% of the target compound, albeit with slightly lower purity (90%–92%) compared to catalytic hydrogenation.

Table 1: Comparison of Synthetic Methods
Method Catalyst Yield (%) Purity (%) Boiling Point (°C/mmHg)
Catalytic Hydrogenation Rh/Al$$2$$O$$3$$ 88 >95 135–140/0.3
Cobaltous Chloride CoCl$$_2$$ 79 90–92 Not reported

Process Optimization

Purification Techniques

Purification plays a critical role in enhancing product quality. The crude oil obtained from hydrogenation is typically subjected to fractional distillation under reduced pressure, effectively separating the target compound from high-boiling impurities. For laboratory-scale preparations, column chromatography using silica gel (100–200 mesh) with ethyl acetate/hexane eluents has been reported to achieve >99% purity.

Yield Improvement Strategies

Key factors influencing yield include:

  • Catalyst Loading : Increasing rhodium catalyst concentration from 5% to 10% improves reaction kinetics but raises costs.
  • Solvent Choice : Ethanol-water mixtures (9:1) enhance ammonia solubility, facilitating higher nitrile conversion rates.
  • pH Control : Maintaining pH 8–9 during extraction minimizes amine protonation, maximizing chloroform solubility.

Analytical Characterization

Physicochemical Properties

This compound exhibits a density of 1.056 g/cm³ and a flash point of 156.7°C. Its molecular structure, confirmed via $$ ^1\text{H} $$ NMR and mass spectrometry, shows characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm) and ethyl carboxylate (δ 1.2–1.4 ppm).

Table 2: Physicochemical Data
Property Value
Molecular Formula $$ \text{C}{11}\text{H}{23}\text{N}3\text{O}2 $$
Molecular Weight 229.319 g/mol
Density 1.056 g/cm³
Boiling Point 335.4°C (760 mmHg)
Flash Point 156.7°C

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorption bands at 1650 cm$$ ^{-1} $$ (C=O stretch) and 3300 cm$$ ^{-1} $$ (N-H stretch).
  • MS (ESI) : Molecular ion peak at m/z 230.1 [M+H]$$ ^+ $$.

Applications in Organic Synthesis

This compound serves as a key intermediate in synthesizing triazoloquinazolinones, a class of bioactive molecules with demonstrated antitumor and antiviral activity. For example, reacting this compound with 1,5-dihydro-7-methyl-5-oxo-triazolo[5,1-b]quinazolin-1-yl chloride yields a triazoloquinazolinone derivative under mild conditions (50°C, 12 h).

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

  • Protection of the piperazine ring : Use tert-butyl carbamate groups to stabilize reactive amines during functionalization (e.g., tert-butyl 4-methylpiperazine-1-carboxylate synthesis in ).
  • Coupling reactions : Employ benzoyl chloride or similar electrophiles in DCM with a base like N,N-diisopropylethylamine for amide bond formation .
  • Optimization parameters :
    • Temperature : Reactions at 80°C improve kinetics for cross-coupling (e.g., palladium-catalyzed coupling in ).
    • Solvent : Polar aprotic solvents (e.g., DMF or DME) enhance nucleophilicity .
    • Catalysts : Transition-metal catalysts (e.g., Pd) for C–C bond formation .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) achieves >95% purity .
  • Monitoring : TLC (Rf ~0.12 in hexane:ethyl acetate) and NMR (e.g., 1H/13C-NMR in ) track reaction progress.

Q. How is the structural conformation of this compound determined using X-ray crystallography?

Methodological Answer: Key steps include:

  • Crystal growth : Slow evaporation from ethanol/acetone solutions to obtain single crystals .
  • Data collection : Use a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure refinement : SHELXL (for small molecules) refines atomic positions with R-factor <0.05 .
  • Conformational analysis :
    • Piperazine rings adopt chair conformations, while piperidine derivatives may show boat conformations .
    • Dihedral angles between aromatic groups (e.g., 74.14° in ) reveal steric interactions.

Q. What spectroscopic techniques are used to characterize this compound, and how are peaks interpreted?

Methodological Answer:

  • 1H/13C-NMR :
    • Piperazine protons : Resonate at δ 2.5–3.5 ppm (split into multiplets due to coupling) .
    • Ethyl ester group : CH3 triplet at δ 1.2 ppm; COOCH2CH3 quartet at δ 4.1 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) confirm functional groups .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 569.2 in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for enzyme inhibition?

Methodological Answer:

  • Targeted modifications :
    • Phenyl substituents : Electron-withdrawing groups (e.g., nitro in ) enhance binding to hydrophobic enzyme pockets.
    • Piperazine flexibility : Chair conformations improve fit into active sites (e.g., PI3K/Akt/mTOR inhibitors in ).
  • Docking studies : AutoDock Vina or Schrödinger Suite predict binding affinities by aligning derivatives with target proteins (e.g., tyrosine kinases in ).
  • Validation : Compare computational IC50 values with in vitro enzyme assays (e.g., IC50 <1 μM for PI3K inhibitors) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs computational predictions)?

Methodological Answer:

  • Cross-validation :
    • X-ray vs DFT : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations (e.g., deviations <0.02 Å in ).
    • Solvent effects : Simulate NMR shifts in DMSO-d6 using Gaussian09 to account for solvent-induced deshielding .
  • Tautomerism analysis : Check for equilibrium between keto-enol forms using variable-temperature NMR .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT (e.g., ΔE ~4.5 eV in ) indicate reactivity.
  • Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic regions for target interaction .
  • ADMET profiling : Use SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions .

Q. Computational Parameters Table

ParameterValue/SoftwareSource
DFT functionalB3LYP/6-31G(d)
Docking softwareAutoDock Vina
HOMO-LUMO gap4.3–4.7 eV

Q. How do weak intermolecular interactions (e.g., C–H···O/N) stabilize the crystal packing of this compound?

Methodological Answer:

  • Hydrogen bonding :
    • C–H···O interactions (2.5–3.0 Å) between ester carbonyl and adjacent phenyl groups .
    • N–H···N contacts in piperazine rings (3.1 Å) enhance lattice stability .
  • Packing analysis : Mercury software visualizes interaction networks and void volumes (<5% in ).

Q. What strategies mitigate decomposition during the synthesis of this compound under acidic/basic conditions?

Methodological Answer:

  • pH control : Maintain neutral conditions (pH 7–8) to prevent ester hydrolysis.
  • Protecting groups : Use tert-butyl carbamates to shield amines from oxidation .
  • Low-temperature reactions : Perform LiAlH4 reductions at 0°C to avoid side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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